3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromo-6-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-6-fluorobenzohydrazide with acetic anhydride, leading to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties. The oxadiazole ring also imparts distinct electronic characteristics, making it valuable for various applications in research and industry.
Properties
CAS No. |
820236-83-7 |
---|---|
Molecular Formula |
C9H6BrFN2O |
Molecular Weight |
257.06 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6BrFN2O/c1-5-12-9(13-14-5)8-6(10)3-2-4-7(8)11/h2-4H,1H3 |
InChI Key |
FHGPFSYURLDCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.